molecular formula C12H14ClFO B8001754 1-(4-Chloro-3-fluorophenyl)hexan-1-one

1-(4-Chloro-3-fluorophenyl)hexan-1-one

Cat. No.: B8001754
M. Wt: 228.69 g/mol
InChI Key: KPNMFJKNYUWBNE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)hexan-1-one is an organic compound with the molecular formula C12H14ClFO. It is a member of the synthetic cathinone family, which are derivatives of cathinone, a natural alkaloid found in the khat plant. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-fluorobenzoyl chloride with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)hexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new psychoactive substances.

    Industry: It is used in the production of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)hexan-1-one involves its interaction with neurotransmitter transporters. It inhibits the reuptake of monoamines such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action results in stimulant and psychoactive effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-3-fluorophenyl)hexan-1-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and ability to cross the blood-brain barrier, potentially increasing its potency as a psychoactive substance .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNMFJKNYUWBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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